molecular formula C26H21FN4O B609787 OT-82

OT-82

Cat. No.: B609787
M. Wt: 424.5 g/mol
InChI Key: CEPAXRIKSUXHHB-UHFFFAOYSA-N
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Description

OT-82 is a potent, selective, and orally active inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). This enzyme is crucial in the salvage pathway of nicotinamide adenine dinucleotide (NAD) synthesis. This compound has shown promise as an antineoplastic agent, particularly in the treatment of hematological malignancies, due to its selective toxicity to cells of hematopoietic origin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OT-82 involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. These reactions typically involve the use of strong acids or bases as catalysts and are conducted under controlled temperatures to ensure high yield and purity.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves:

    Optimization of Reaction Conditions: Industrial processes optimize reaction conditions to maximize yield and minimize by-products. This includes precise control of temperature, pressure, and reaction time.

    Purification and Isolation: Advanced purification techniques such as crystallization, chromatography, and distillation are employed to isolate this compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

OT-82 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen. Reducing agents like lithium aluminum hydride are used.

    Substitution: Substitution reactions involve replacing one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified biological activities. These derivatives are often tested for enhanced efficacy and reduced toxicity in preclinical studies .

Scientific Research Applications

OT-82 has a wide range of applications in scientific research:

Mechanism of Action

OT-82 exerts its effects by inhibiting nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD salvage pathway. This inhibition leads to a depletion of NAD levels, which is critical for cellular metabolism and energy production. The reduction in NAD levels induces cell death, particularly in cells of hematopoietic origin, making this compound a promising candidate for treating hematological malignancies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of OT-82

This compound stands out due to its high selectivity and oral bioavailability. Unlike some other NAMPT inhibitors, this compound has shown minimal off-target effects and a favorable safety profile in preclinical studies. Its ability to selectively target hematopoietic cells while sparing normal cells makes it a unique and promising therapeutic agent .

Properties

IUPAC Name

3-[2-(4-fluorophenyl)ethynyl]-N-[3-(1H-pyrazol-4-yl)propyl]-4-pyridin-4-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4O/c27-24-8-4-19(5-9-24)3-6-22-16-23(7-10-25(22)21-11-14-28-15-12-21)26(32)29-13-1-2-20-17-30-31-18-20/h4-5,7-12,14-18H,1-2,13H2,(H,29,32)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPAXRIKSUXHHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC2=C(C=CC(=C2)C(=O)NCCCC3=CNN=C3)C4=CC=NC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.